CO-Trimoxazole
説明
Structure
2D Structure
特性
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3.C10H11N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJTRPJURQBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73306-81-7 | |
| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73306-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0032233 | |
| Record name | Trimethoprim/sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8064-90-2 | |
| Record name | Sulfamethoxazole-trimethoprim mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8064-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxazole mixture with trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CO-Trimoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethoprim/sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHOPRIM/SULFAMETHOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Antimicrobial Action of Co Trimoxazole
Sequential Enzymatic Inhibition within the Folate Synthesis Pathway
The folate synthesis pathway is a multi-step biochemical process that ultimately produces tetrahydrofolate (THF), a vital co-factor required for the biosynthesis of purine (B94841) nucleotides, thymidine (B127349) (a precursor for DNA replication), and several amino acids such as glycine, methionine, and serine. nih.govpatsnap.commdpi.com Co-trimoxazole's components, sulfamethoxazole (B1682508) and trimethoprim (B1683648), inhibit different enzymes within this pathway. frontiersin.orgnih.govnih.govoup.com
Here is a summary of the enzymes and their roles in the folate synthesis pathway targeted by this compound:
| Enzyme | Substrate(s) | Product(s) | Inhibitor |
| Dihydropteroate (B1496061) Synthetase (DHPS) | Para-aminobenzoic acid (PABA) + Dihydropteroate pyrophosphate (DHPP) | Dihydropteroic acid (DHP) | Sulfamethoxazole |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | Tetrahydrofolate (THF) | Trimethoprim |
Mechanism of Sulfamethoxazole Inhibition of Dihydropteroate Synthetase
Sulfamethoxazole is a sulfonamide antibiotic that acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). drugbank.comwikipedia.orgwikidoc.orgpatsnap.comrcsb.org This enzyme is responsible for catalyzing the condensation of para-aminobenzoic acid (PABA) and dihydropteroate pyrophosphate (DHPP) to form dihydropteroic acid, an early intermediate in the bacterial folate synthesis pathway. patsnap.comrcsb.org
Sulfamethoxazole's chemical structure closely resembles that of PABA, allowing it to bind to the active site of DHPS. drugbank.compatsnap.comrcsb.org By competitively binding to DHPS, sulfamethoxazole prevents the natural substrate, PABA, from being incorporated into the folate pathway. drugbank.comwikipedia.orgwikidoc.orgpatsnap.comrcsb.org This inhibition halts the synthesis of dihydrofolic acid, thereby disrupting the subsequent steps required for tetrahydrofolate production. drugbank.compatsnap.com When used alone, sulfamethoxazole is typically bacteriostatic, meaning it prevents bacterial proliferation rather than directly killing the bacteria. bpac.org.nzwikipedia.orgwikidoc.orgpatsnap.com
Mechanism of Trimethoprim Inhibition of Dihydrofolate Reductase
Trimethoprim is a diaminopyrimidine derivative that specifically inhibits bacterial dihydrofolate reductase (DHFR). patsnap.comnih.govwikipedia.orgmims.comdrugbank.com DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the metabolically active form of folic acid. patsnap.comnih.govmdpi.comdrugbank.com THF is essential for various one-carbon transfer reactions involved in the biosynthesis of purines, thymidine, and certain amino acids. patsnap.comnih.govmdpi.com
Trimethoprim binds to bacterial DHFR with a significantly higher affinity (approximately 60,000 times greater) than it does to human DHFR, providing a basis for its selective toxicity against bacteria. patsnap.commdpi.comwikipedia.orgdrugbank.com This selective and reversible inhibition blocks the conversion of DHF to THF, leading to a depletion of intracellular tetrahydrofolate pools within the bacterial cell. patsnap.comwikipedia.orgdrugbank.com
Synergistic Bactericidal Effects and Their Biochemical Basis
The combination of sulfamethoxazole and trimethoprim in this compound results in a synergistic effect, meaning their combined action is greater than the sum of their individual effects. slideshare.netpharmacologymentor.combmj.comfrontiersin.orgtoku-e.combpac.org.nznih.govdrugbank.com Individually, sulfamethoxazole is bacteriostatic, and trimethoprim can be either bacteriostatic or bactericidal depending on the growth conditions. patsnap.commims.comdrugbank.com However, when combined, this compound often exhibits bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. slideshare.netpharmacologymentor.comtoku-e.combpac.org.nznih.gov
This synergy arises from the sequential blockade of the folate synthesis pathway. Sulfamethoxazole inhibits the initial step catalyzed by DHPS, reducing the production of dihydrofolate. patsnap.comnih.govoup.com Subsequently, trimethoprim inhibits DHFR, the enzyme responsible for converting the remaining dihydrofolate into the essential tetrahydrofolate. nih.govoup.comwikipedia.org This "two-hit" approach drastically lowers the availability of folate within bacteria, thereby preventing them from producing essential nucleic acids and proteins required for replication and survival. pharmacologymentor.comnih.gov The dual inhibition also makes it more challenging for bacteria to develop resistance compared to when either drug is used alone. bmj.comdrugbank.com
Impact of this compound on Bacterial DNA Replication and Transcription
The depletion of tetrahydrofolate (THF) due to the sequential inhibition by this compound has profound consequences for bacterial cellular processes, particularly DNA replication and transcription. THF is an essential co-factor for the de novo synthesis of purine nucleotides (adenine and guanine) and thymidylate, which are the fundamental building blocks of DNA and RNA. researchgate.netpatsnap.comnih.govpatsnap.commdpi.com
Here is a summary of the key molecules whose synthesis is inhibited by this compound's action:
| Molecule Type | Specific Molecules Affected | Role in Bacteria | Consequence of Inhibition |
| Nucleotides | Purines (Adenine, Guanine) | Building blocks of DNA and RNA | Impaired DNA replication and RNA transcription researchgate.netnih.govpatsnap.com |
| Nucleotides | Thymidine | Essential for DNA synthesis | Halts DNA replication researchgate.netpatsnap.comnih.govpatsnap.com |
| Amino Acids | Glycine, Methionine, Serine | Essential for protein synthesis and other metabolic functions | Disrupted protein synthesis and overall metabolism nih.govmdpi.com |
Mechanisms of Antimicrobial Resistance to Co Trimoxazole
Genetic Determinants of Resistance in Folate Pathway Enzymes
Resistance often arises from mutations in the genes encoding the target enzymes, dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS), making them less susceptible to inhibition by trimethoprim (B1683648) and sulfamethoxazole (B1682508), respectively. oup.comasm.org
Mutations in the folA gene, which encodes dihydrofolate reductase (DHFR), are a common mechanism of trimethoprim resistance and, consequently, Co-Trimoxazole resistance. oup.comnih.gov.my For instance, in Streptococcus pneumoniae, a single amino acid substitution, Ile-100-Leu in DHFR, is sufficient to confer trimethoprim resistance. oup.com However, resistant clinical isolates often carry multiple DHFR mutations. researchgate.net Other reported mutations in S. pneumoniae DHFR include Glu20Asp, Glu94Asp, Leu135Phe, His26Tyr, Asp92Ala, and His120Gln. researchgate.net The combination of Ile-100-Leu and Asp-92-Ala mutations can significantly increase trimethoprim resistance, raising the Minimum Inhibitory Concentration (MIC) values. researchgate.net In Burkholderia pseudomallei, FolA target mutations can mediate trimethoprim resistance, though this is less common unless the BpeEF-OprC efflux pump is absent. usc.edu.aunih.gov
Table 1: Common Mutations in Dihydrofolate Reductase (DHFR) Genes Conferring this compound Resistance
| Bacterial Species | Gene | Common Mutations/Substitutions | Effect on Resistance | Source |
| Streptococcus pneumoniae | folA | Ile-100-Leu | Sufficient for trimethoprim resistance | oup.com |
| Streptococcus pneumoniae | folA | Glu20Asp, Glu94Asp, Leu135Phe, His26Tyr, Asp92Ala, His120Gln | Contribute to trimethoprim resistance | researchgate.net |
| Streptococcus pneumoniae | folA | Ile-100-Leu and Asp-92-Ala | Significantly increased trimethoprim MIC values | researchgate.net |
| Burkholderia pseudomallei | folA | I99L | Contributes to trimethoprim resistance | asm.org |
Resistance to sulfamethoxazole is often mediated by mutations in the folP gene, which encodes dihydropteroate synthase (DHPS). oup.comnih.gov.my In S. pneumoniae, sulfamethoxazole-resistant isolates are characterized by a 3 or 6 base pair (bp) insertion in folP, leading to the insertion of one or two amino acids in the DHPS sulfonamide-binding site. oup.com In Haemophilus influenzae, a 15-bp nucleotide insert in the folP gene has been observed in resistant strains. nih.gov.myresearchgate.net Point mutations in the folP gene have also been identified in Streptococcus mutans isolates from HIV/AIDS patients, rendering the encoded DHPS insensitive to the drug. nih.gov
Table 2: Genetic Alterations in Dihydropteroate Synthase (DHPS) Genes Conferring this compound Resistance
| Bacterial Species | Gene | Genetic Alteration | Effect on Resistance | Source |
| Streptococcus pneumoniae | folP | 3 or 6 bp insertion | Insertion of 1 or 2 amino acids in DHPS sulfonamide-binding site | oup.com |
| Haemophilus influenzae | folP | 15-bp nucleotide insert | Contributes to sulfamethoxazole resistance | nih.gov.myresearchgate.net |
| Streptococcus mutans | folP | Point mutations | Renders DHPS insensitive to sulfamethoxazole | nih.gov |
Beyond the primary target enzymes, novel genes like folM and Ptr1, encoding pterin (B48896) reductases, have been implicated in this compound resistance. In Burkholderia pseudomallei, mutations in folM are frequently found in laboratory-selected this compound-resistant mutants. asm.orgusc.edu.au Genetic analyses suggest that folM mutations contribute to this compound resistance, although its precise role in the folate pathway remains to be fully elucidated. asm.orgusc.edu.auasm.org Similarly, Ptr1, an annotated pteridine (B1203161) reductase, has been shown to partially contribute to decreased this compound susceptibility in B. pseudomallei. mountainscholar.orgmountainscholar.org
Efflux Pump Systems Mediating this compound Resistance
Efflux pumps are bacterial membrane proteins that actively expel antimicrobial agents from the cell, contributing significantly to intrinsic and acquired resistance. asm.orgasm.org
The BpeEF-OprC efflux pump, belonging to the Resistance-Nodulation-Cell Division (RND) superfamily, is a key mediator of this compound resistance, particularly in Burkholderia pseudomallei. asm.orgusc.edu.aumountainscholar.org While initially associated with widespread trimethoprim resistance, its overexpression, often due to mutations in regulatory genes, leads to the efflux of both trimethoprim and sulfamethoxazole, thus conferring this compound resistance. asm.orgusc.edu.aunih.gov In Stenotrophomonas maltophilia, overexpression of the SmeVWX and SmeDEF efflux pumps is a major cause of this compound resistance. nih.govcsic.es SmeDEF contributes to both intrinsic and acquired resistance, while SmeVWX primarily contributes to acquired resistance. nih.gov These efflux pumps can extrude a variety of antibiotics, leading to multidrug resistance phenotypes. nih.govtandfonline.com Another example is the SxtP efflux pump (Major Facilitator Superfamily, MFS) in Acinetobacter baumannii, which, along with its regulator SxtR, plays an important role in this compound resistance. asm.org
Table 3: Characterized Efflux Pumps and Their Role in this compound Resistance
| Efflux Pump | Bacterial Species | Family | Role in Resistance | Source |
| BpeEF-OprC | Burkholderia pseudomallei | RND | Effluxes trimethoprim and sulfamethoxazole, mediating this compound resistance | asm.orgusc.edu.aunih.gov |
| SmeVWX | Stenotrophomonas maltophilia | RND | Major determinant of acquired this compound resistance | nih.gov |
| SmeDEF | Stenotrophomonas maltophilia | RND | Contributes to intrinsic and acquired this compound resistance | nih.govcsic.es |
| SxtP | Acinetobacter baumannii | MFS | Involved in sulfamethoxazole/trimethoprim (this compound) resistance | asm.org |
Overexpression of efflux pumps is frequently a result of mutations in their regulatory genes. For the BpeEF-OprC efflux pump in B. pseudomallei, constitutive expression is caused by mutations affecting two highly similar LysR-type transcriptional regulators (LTTRs), BpeT and BpeS. asm.orgusc.edu.aumicrobiologyresearch.org Mutations in bpeT affect the carboxy-terminal effector-binding domain of the BpeT LysR-type activator protein, leading to constitutive BpeEF-OprC expression. asm.orgusc.edu.aunih.gov Similarly, mutations in bpeS, which is 62% identical to BpeT, affecting its DNA-binding or carboxy-terminal effector-binding domains, result in constitutive BpeEF-OprC overexpression and subsequent trimethoprim and sulfamethoxazole efflux. asm.orgusc.edu.aunih.gov These mutations in bpeT and bpeS are common in this compound-resistant clinical isolates, highlighting their clinical significance. asm.orgusc.edu.aunih.gov In Stenotrophomonas maltophilia, the overexpression of SmeVWX is associated with mutations in its regulator smeRv, and the overexpression of SmeDEF is linked to mutations in its regulator smeT. nih.gov
Table 4: Regulatory Genes and Their Impact on Efflux Pump Overexpression and this compound Resistance
| Regulatory Gene | Efflux Pump Regulated | Bacterial Species | Mechanism of Overexpression | Effect on Resistance | Source |
| bpeT | BpeEF-OprC | Burkholderia pseudomallei | Mutations affect carboxy-terminal effector-binding domain, leading to constitutive expression | Constitutive BpeEF-OprC expression, mediating this compound resistance | asm.orgusc.edu.aunih.gov |
| bpeS | BpeEF-OprC | Burkholderia pseudomallei | Mutations affect DNA-binding or carboxy-terminal effector-binding domains, leading to constitutive overexpression | Constitutive BpeEF-OprC overexpression, mediating this compound resistance | asm.orgusc.edu.aunih.gov |
| smeRv | SmeVWX | Stenotrophomonas maltophilia | Mutations in regulator gene | Overexpression of SmeVWX, leading to this compound resistance | nih.gov |
| smeT | SmeDEF | Stenotrophomonas maltophilia | Mutations in regulator gene | Overexpression of SmeDEF, leading to this compound resistance | nih.gov |
| SxtR | SxtP | Acinetobacter baumannii | Transcriptional activator | Regulation of SxtP efflux pump, contributing to this compound resistance | asm.org |
Acquired Resistance Genes and Their Horizontal Transfer
Acquired resistance to this compound is predominantly mediated by genes located on mobile genetic elements, facilitating their rapid dissemination among bacterial populations through horizontal gene transfer (HGT). frontiersin.orgresearchgate.netnih.govnih.gov These elements include plasmids, transposons, and integrons. frontiersin.orgresearchgate.netfrontiersin.org
Trimethoprim Resistance Genes: Resistance to trimethoprim is primarily conferred by acquired dfr (dihydrofolate reductase) genes, which encode alternative DHFR enzymes with reduced affinity for trimethoprim. frontiersin.orgasm.orgnih.govmcmaster.ca Over 30 dfr genes have been described, with dfrA genes being the most common, particularly in Gram-negative bacteria. frontiersin.orgasm.orgnih.gov These dfrA genes are frequently found as gene cassettes within class 1 and class 2 integrons. frontiersin.orgfrontiersin.orgnih.govnih.govoup.com
Common dfrA variants identified in clinical isolates include dfrA1, dfrA12, dfrA14, dfrA17, dfrA5, and dfrA7. frontiersin.orgoup.com For instance, in a study of trimethoprim-resistant Escherichia coli urinary isolates from Korea, dfrA17 was the most prevalent (27 isolates), followed by dfrA12 (26 isolates) and dfrA1 (15 isolates). oup.com These genes are often located on transferable plasmids, enabling their horizontal spread through conjugation. frontiersin.orgresearchgate.netoup.com
Sulfamethoxazole Resistance Genes: Resistance to sulfamethoxazole is largely mediated by acquired sul (sulfonamide resistance) genes, which encode alternative dihydropteroate synthases (DHPS) that are less susceptible to sulfonamide inhibition. frontiersin.orgresearchgate.netbiorxiv.org Three main sul genes have been characterized: sul1, sul2, and sul3. frontiersin.orgresearchgate.netasm.org
sul1 is frequently associated with class 1 integrons, often located in their conserved region. frontiersin.orgresearchgate.netnih.govasm.org
sul2 is commonly found on small non-conjugative plasmids or large transmissible multi-resistance plasmids, and can be part of a conserved cluster with strA-strB genes. frontiersin.orgasm.org
sul3 has also been identified on plasmids and can be associated with class 1 integrons carrying aadA and dfrA gene cassettes. researchgate.netasm.org
The co-occurrence of sul and dfr genes on the same mobile genetic elements, such as plasmids and integrons, creates highly cohesive arrangements that ensure simultaneous resistance to both components of this compound, promoting their joint dissemination under selective pressure. frontiersin.orgresearchgate.netnih.gov
Table 1: Common Acquired Resistance Genes and Their Associated Mobile Genetic Elements| Resistance Gene | Target Drug | Mechanism | Common Mobile Genetic Elements | References |
| dfrA (e.g., dfrA1, dfrA12, dfrA14, dfrA17) | Trimethoprim | Encodes alternative DHFR with reduced drug affinity | Plasmids, Class 1 & 2 Integrons, Transposons | frontiersin.orgresearchgate.netfrontiersin.orgasm.orgnih.govoup.com |
| sul1 | Sulfamethoxazole | Encodes alternative DHPS with reduced drug affinity | Class 1 Integrons | frontiersin.orgresearchgate.netnih.govasm.org |
| sul2 | Sulfamethoxazole | Encodes alternative DHPS with reduced drug affinity | Plasmids | frontiersin.orgasm.org |
| sul3 | Sulfamethoxazole | Encodes alternative DHPS with reduced drug affinity | Plasmids, Class 1 Integrons | researchgate.netasm.org |
Chromosomal Mutations Conferring Resistance Phenotypes
Beyond acquired genes, mutations within the bacterial chromosome can also lead to this compound resistance by altering the drug's target enzymes, dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS). asm.orgnih.govasm.orgoup.com
Trimethoprim Resistance through folA Mutations: Chromosomal mutations in the folA gene, which encodes the native dihydrofolate reductase (DHFR), can result in a trimethoprim-insensitive DHFR. frontiersin.orgasm.orgasm.orgbiorxiv.org These mutations typically involve single amino acid substitutions within the enzyme's binding pocket, reducing its affinity for trimethoprim. biorxiv.orgnih.govrsc.orgasm.org
For example, in Escherichia coli, mutations such as P21L, A26T, and L28R in the folA gene have been shown to elevate trimethoprim resistance, with the L28R mutation leading to an 80-fold increase in trimethoprim IC50 compared to the wild-type. biorxiv.org In Streptococcus pneumoniae, trimethoprim resistance can be conferred by a single amino acid substitution (I100-L) in DHFR, although clinical isolates often carry multiple DHFR mutations that further enhance resistance and modulate enzyme affinity for natural substrates. asm.orgnih.govasm.org Other reported mutations in S. pneumoniae DHFR include Glu20-Asp, Pro70-Ser, Gln81-His, Asp92-Ala, and Leu135-Phe. asm.orgnih.gov
Sulfamethoxazole Resistance through folP Mutations: Chromosomal mutations in the folP gene, encoding dihydropteroate synthase (DHPS), can confer resistance to sulfamethoxazole. asm.orgbiorxiv.orgoup.comnih.gov These mutations often involve amino acid substitutions or insertions in regions of the DHPS enzyme that line the p-aminobenzoic acid (pABA)/sulfonamide binding site, thereby reducing drug binding or altering substrate affinity. biorxiv.orgnih.govasm.orgresearchgate.netnih.gov
In Neisseria meningitidis, a 6-bp insert in the folP gene has been implicated in sulfonamide resistance, likely acquired through horizontal transfer and recombination. oup.comasm.org Haemophilus influenzae isolates have shown high-level sulfonamide resistance due to a 15-bp insertion in the chromosomal folP gene, along with other missense mutations. nih.gov In Streptococcus pneumoniae, mutations in DHPS, such as the duplication of Ser61 or the insertion of an arginine residue between Gly60 and Ser61, have been identified, contributing to sulfamethoxazole resistance. asm.org These mutations can alter the enzyme's affinity for pABA, a natural substrate, or affect its catalytic activity. asm.orgnih.gov
Table 2: Examples of Chromosomal Mutations Conferring this compound Resistance| Gene | Target Enzyme | Drug | Organism | Mutation Examples | Effect on Resistance | References |
| folA | Dihydrofolate Reductase (DHFR) | Trimethoprim | Escherichia coli | P21L, A26T, L28R | Reduced drug affinity, increased IC50 | biorxiv.orgrsc.org |
| folA | Dihydrofolate Reductase (DHFR) | Trimethoprim | Streptococcus pneumoniae | I100-L (single), Glu20-Asp, Pro70-Ser, Gln81-His, Asp92-Ala, Leu135-Phe (multiple) | Reduced drug affinity, increased ID50 | asm.orgnih.govasm.org |
| folP | Dihydropteroate Synthase (DHPS) | Sulfamethoxazole | Neisseria meningitidis | 6-bp insert | Altered drug binding | oup.comasm.org |
| folP | Dihydropteroate Synthase (DHPS) | Sulfamethoxazole | Haemophilus influenzae | 15-bp insertion, missense mutations | Altered drug binding | nih.gov |
| folP | Dihydropteroate Synthase (DHPS) | Sulfamethoxazole | Streptococcus pneumoniae | Ser61 duplication, Arg insertion (Gly60-Ser61) | Altered substrate/drug binding | asm.org |
Pharmacokinetic and Pharmacodynamic Research of Co Trimoxazole
Population Pharmacokinetics (PopPK) Modeling of Trimethoprim (B1683648) and Sulfamethoxazole (B1682508)
Population pharmacokinetic (PopPK) modeling is a methodology used to develop PK models based on observed clinical data, enabling the optimization of antimicrobial dosing regimens mdpi.com. Both trimethoprim and sulfamethoxazole concentrations are typically characterized using a one-compartment PK model with first-order absorption and elimination asm.orgasm.org.
Inter-individual variability (IIV) in the disposition of trimethoprim and sulfamethoxazole has been observed in various studies. For instance, in pediatric PopPK models, IIV in parameters like absorption rate constant (Ka) and apparent clearance (CL/F) has been noted asm.orgcdc.gov. For the trimethoprim model, IIV in Ka was sometimes fixed to zero due to large shrinkage asm.org. In a study on broilers, body weight was found to explain some of the inter-individual variability in the volume of distribution of sulfamethoxazole and the clearance of sulfamethoxazole and trimethoprim, with heavier broilers exhibiting higher typical values nih.gov.
Physiological covariates significantly influence the clearance of Co-Trimoxazole components:
Renal Function: Renal impairment notably affects the half-lives of both sulfamethoxazole and trimethoprim, necessitating dosage adjustments fda.gov. The elimination half-life of trimethoprim can increase by a factor of 1.5 to 3.0 when creatinine (B1669602) clearance falls below 10 mL/minute efda.gov.etmedsafe.govt.nz. Sulfamethoxazole's principal route of excretion is renal, with 15% to 30% of the dose recovered in active form in urine efda.gov.et. Trimethoprim is also primarily eliminated renally, with approximately 50% of the dose excreted unchanged in urine within 24 hours efda.gov.etmedsafe.govt.nz. In patients with reduced estimated glomerular filtration rate (eGFR), the likelihood of reaching concentrations above the target range for this compound components increases nih.gov.
Age: The pharmacokinetics of trimethoprim and sulfamethoxazole in the pediatric population with normal renal function are age-dependent efda.gov.et. Elimination of both components is reduced in neonates during the first two months of life; thereafter, they show higher elimination with increased body clearance and shorter elimination half-lives efda.gov.et. In geriatric subjects, the mean renal clearance of trimethoprim was significantly lower compared to young adults (19 mL/h/kg vs. 55 mL/h/kg) fda.gov. However, after normalizing by body weight, the apparent total body clearance of trimethoprim was, on average, 19% lower in geriatric subjects fda.gov. For sulfamethoxazole, pharmacokinetic parameters were similar for geriatric and younger adult subjects fda.gov. In a PopPK study in infants and children, both trimethoprim and sulfamethoxazole CL/F increased with age asm.orgnih.gov.
Body Weight: Allometric scaling of total body weight, using an exponent of 0.75 for CL/F and 1 for V/F, is often included in base models for trimethoprim and sulfamethoxazole, balancing practicality and improvement in objective function value asm.org. Body weight has been shown to explain inter-individual variability in the volume of distribution of sulfamethoxazole and the clearance of both components nih.gov.
Pharmacodynamic Targets and Exposure-Response Relationships for Efficacy
The integration of pharmacokinetic and pharmacodynamic (PK/PD) parameters is crucial for determining optimal dosing strategies and predicting antimicrobial efficacy mdpi.com. Key PK/PD indices include the area under the curve to minimum inhibitory concentration ratio (AUC/MIC) and the percentage of time concentrations are above the minimum inhibitory concentration (T>MIC) mdpi.com.
The AUC/MIC ratio is a critical predictor of outcome for this compound, particularly for the sulfamethoxazole component. In a neutropenic murine thigh infection model against Staphylococcus aureus, the free AUC/MIC of sulfamethoxazole was found to be a better predictor of antimicrobial activity than Cmax/MIC or free %T > MIC (R2 = 0.69) researchgate.netnih.gov. For potentiated sulphonamides, fAUC/MIC (free plasma concentration over 24 hours divided by the MIC) is identified as a predictive PK/PD index for efficacy researchgate.net. In the context of multidrug-resistant tuberculosis (MDR-TB), the free AUC0–24/MIC of sulfamethoxazole has been used as a PK/PD parameter to predict efficacy ersnet.org. For Stenotrophomonas maltophilia, both fAUC/MIC and fCmax/MIC were identified as equivalent pharmacodynamic drivers, with stasis achieved at an fAUC/MIC of 67.4 for trimethoprim and 30.0 for sulfamethoxazole nih.gov.
While AUC/MIC is often highlighted as the primary predictor for this compound, T>MIC is also explored as a pharmacodynamic index. In the murine thigh infection model, free %T > MIC of sulfamethoxazole also correlated well with in vivo antimicrobial activity (R2 = 0.71), although free AUC/MIC was ultimately deemed a better predictor researchgate.netnih.gov. However, this compound did not show antimicrobial activity at <100% free %T > MIC in this model researchgate.netnih.gov. For Pneumocystis jirovecii pneumonia (PCP), target concentrations for sulfamethoxazole and trimethoprim have been suggested, with trimethoprim concentrations above 5 mg/L and sulfamethoxazole peak concentrations above 100 mg/L associated with clinical effectiveness nih.gov.
Research on Drug-Drug Interactions Affecting this compound Pharmacokinetics
This compound can be involved in various drug-drug interactions (DDIs) that affect its pharmacokinetics or the pharmacokinetics of co-administered drugs.
Methotrexate (B535133): Trimethoprim and this compound have additive bone marrow suppression effects with methotrexate, increasing the risk of myelosuppression, with some cases being fatal medsafe.govt.nz. This interaction is thought to occur because trimethoprim has additive antifolate effects, and sulfamethoxazole may displace methotrexate from protein binding sites and compete with its renal transport, leading to increased free methotrexate levels medsafe.govt.nz.
Fluconazole: this compound-fluconazole is frequently reported as a common drug-drug interaction, particularly in patients undergoing hematopoietic stem cell transplantation revistafarmaciahospitalaria.es.
Rifampicin (B610482): Rifampicin has been shown to reduce the exposure to this compound, specifically decreasing trimethoprim levels by 47% and sulfamethoxazole levels by 23% mdpi.com. Conversely, this compound has been observed to increase the median AUC of rifampicin by 60% and Cmax by 31% mdpi.com.
Lamivudine (B182088): Co-administration of trimethoprim/sulfamethoxazole with lamivudine in HIV-positive patients resulted in a mean decrease of 35% in lamivudine renal clearance and a mean increase of 43% in lamivudine's area under the plasma concentration-time curve. This interaction is believed to be due to competitive inhibition of tubular secretion by trimethoprim drugs.comnih.gov. Lamivudine, however, did not affect the pharmacokinetic profile of this compound drugs.com.
CYP Enzymes and Transporters: Trimethoprim is an inhibitor of CYP2C8 and the OCT2 transporter, while sulfamethoxazole is an inhibitor of CYP2C9 fda.gov. Co-administration with drugs that are substrates of these enzymes or transporters should be avoided fda.gov. Trimethoprim's inhibition of organic cation transporter 2 and multidrug and toxin extrusion protein 2-K in proximal tubules can lead to reversible increases in serum creatinine concentrations without changes in glomerular filtration rate researchgate.net.
Table 1: Key Pharmacokinetic Parameters of Trimethoprim and Sulfamethoxazole
| Parameter | Trimethoprim (TMP) | Sulfamethoxazole (SMX) | Reference |
| Mean Serum Half-life | 8 to 10 hours | 10 hours | fda.gov |
| Protein Binding | 45% | 70% | asm.org |
| Oral Adult Volume of Distribution (V/F) | 1.4 to 1.8 L/kg | 0.43 L/kg | asm.org |
| Primary Route of Elimination | Renal (75-85% unchanged in urine) | Renal (15-30% active form in urine) | asm.orgefda.gov.et |
| Renal Clearance (Geriatric vs. Young Adult) | 19 mL/h/kg vs. 55 mL/h/kg (lower in geriatric) | Similar for geriatric and younger adult subjects | fda.gov |
Table 2: Pharmacodynamic Targets and Predictors of Efficacy for this compound
| PK/PD Index | Component | Target/Correlation | Organism/Condition | Reference |
| fAUC/MIC | SMX | Better predictor of antimicrobial activity (R2 = 0.69) | Staphylococcus aureus (murine thigh infection) | researchgate.netnih.gov |
| fAUC/MIC | TMP | Stasis achieved at 67.4 | Stenotrophomonas maltophilia (in vitro) | nih.gov |
| fAUC/MIC | SMX | Stasis achieved at 30.0 | Stenotrophomonas maltophilia (in vitro) | nih.gov |
| free AUC0–24/MIC | SMX | >25 (used to predict efficacy) | Multidrug-resistant Tuberculosis | ersnet.orgresearchgate.net |
| %T > MIC | SMX | Correlated with antimicrobial activity (R2 = 0.71), but no activity at <100% | Staphylococcus aureus (murine thigh infection) | researchgate.netnih.gov |
| Cmax | SMX | >100 mg/L (associated with clinical effectiveness) | Pneumocystis jirovecii pneumonia | nih.gov |
| Cmax | TMP | >5 mg/L (associated with clinical effectiveness) | Pneumocystis jirovecii pneumonia | nih.gov |
Immunomodulatory Properties of Co Trimoxazole: a Research Focus
Direct Modulation of Immune Cell Activation and Inflammatory Responses
Co-Trimoxazole has demonstrated a direct capacity to modulate pro-inflammatory immune cell activation. This effect has been observed independently of its impact on the gut microbiome or intestinal inflammation nih.gov. In in vitro models, this compound treatment consistently showed inhibitory effects on pro-inflammatory cytokine production by blood leukocytes obtained from both HIV-positive and HIV-negative individuals nih.gov.
Specific research findings indicate that this compound significantly reduces the production of key pro-inflammatory cytokines when immune cells are stimulated by various pathogen antigens. For instance, it has been shown to lower:
Tumor Necrosis Factor-alpha (TNFα) induced by heat-killed Salmonella typhimurium (HKST) and Escherichia coli lipopolysaccharide (LPS) nih.gov.
Interleukin-6 (IL-6) induced by LPS and Saccharomyces cerevisiae zymosan nih.gov.
Furthermore, this compound has been found to reduce the production of Interleukin-8 (IL-8), a crucial neutrophil chemoattractant, by inflamed gut epithelial cell lines qmul.ac.uknih.govnih.govtandfonline.com. While some earlier in vitro studies yielded conflicting results regarding this compound's direct effects on immune cells, more recent and focused research, especially in HIV-positive individuals, has solidified the understanding of its direct anti-inflammatory actions nih.gov.
Impact on Pro-inflammatory Cytokine Production and Signaling Pathways
The anti-inflammatory effects of this compound are evident in its impact on circulating pro-inflammatory cytokine levels. Studies, including substudies of the ARROW trial in HIV-positive children, have shown that continued this compound prophylaxis leads to lower plasma concentrations of inflammatory markers such as C-reactive protein (CRP) and Interleukin-6 (IL-6) compared to discontinuing the prophylaxis nih.govnih.gov.
The observed reductions in these biomarkers carry significant clinical implications. For example, in the ARROW trial, the reductions in CRP and IL-6 among children continuing this compound were estimated to reduce the relative risk of adverse outcomes by 13% and 11%, respectively nih.gov. These findings are particularly important as CRP and IL-6 are consistently associated with morbidity and mortality in both adult and pediatric populations nih.gov.
Beyond systemic markers, this compound directly suppresses pro-inflammatory cytokine production by innate immune cells in whole blood culture experiments nih.gov. It also reduces IL-8 production by colonic epithelial cell lines, suggesting an impact on neutrophil recruitment and intestinal inflammation qmul.ac.uknih.govtandfonline.com. While some studies on hyperglycemia-induced macrophage dysfunctions reported no significant effect of this compound on TNF-α, IL-1β, IL-6, and iNOS expression, other research, particularly in the context of HIV, consistently points to its suppressive effects on pro-inflammatory cytokine expressions qmul.ac.uknih.govnih.govtandfonline.commdpi.com.
Table 1: Impact of this compound on Inflammatory Markers in HIV-Positive Children (ARROW Trial)
| Inflammatory Marker | Change with Continued this compound (vs. Stop) | Estimated Reduction in Relative Risk of Adverse Outcomes |
| C-reactive protein (CRP) | 1.65-fold lower (2.71 mg/L vs. 1.64 mg/L) nih.gov | 13% nih.gov |
| Interleukin-6 (IL-6) | 1.18-fold lower (5.36 pg/mL vs. 4.54 pg/mL) nih.gov | 11% nih.gov |
Effects of this compound on the Gut Microbiota Composition and Function
This compound influences the gut microbiome, contributing to its immunomodulatory effects. While global microbiome community composition may not always show drastic changes with long-term this compound use, specific alterations in bacterial populations and their metabolic functions have been identified nih.govtandfonline.com.
A notable finding is the reduction in viridans group Streptococci (VGS) and streptococcal mevalonate (B85504) pathway enzymes among individuals continuing this compound nih.govtandfonline.comtandfonline.com. VGS are a diverse group of bacteria found in the gut, some of which are associated with increased intestinal neutrophil activity and can contribute to inflammation nih.govtandfonline.com. The mevalonate pathway is a bacterial metabolic pathway involved in the production of isoprenoids, which can promote leukocyte recruitment and pro-inflammatory cytokine responses tandfonline.com. This compound decreases the abundance of bacterial genes encoding mevalonate metabolism, predominantly mapped to VGS nih.govtandfonline.comtandfonline.com.
Studies have also indicated that while this compound can affect gut microbiota, the loss of richness and diversity might be less pronounced compared to other antibiotics, particularly at the phylum level researchgate.netbiorxiv.org.
Table 2: Effects of this compound on Gut Microbiota Components
| Microbiota Component | Effect of this compound | Associated Impact |
| Viridans group Streptococci (VGS) | Lower abundance nih.govtandfonline.comtandfonline.com | Associated with lower intestinal neutrophil activity nih.govtandfonline.com |
| Streptococcal mevalonate pathway enzymes | Lower abundance nih.govtandfonline.comtandfonline.com | Reduction in pro-inflammatory signaling tandfonline.com |
| Global microbiome community composition | Generally unchanged after long-term use nih.govtandfonline.com | Specific, targeted effects rather than broad disruption nih.govtandfonline.com |
Mechanisms by which this compound Reduces Microbial Translocation
Microbial translocation, the process by which gut bacteria and their products cross the intestinal mucosa into the systemic circulation, is a significant driver of systemic inflammation oup.com. This compound is hypothesized to reduce this phenomenon by lowering the intestinal bacterial burden oup.com.
Evidence supporting this mechanism includes observations of lower fecal myeloperoxidase (MPO) levels in children continuing this compound nih.govnih.govtandfonline.comtandfonline.com. MPO is a marker of intestinal neutrophil activity, and its reduction suggests decreased intestinal inflammation. The suppression of pro-inflammatory VGS and their mevalonate pathway activity also contributes to a less inflammatory gut environment, indirectly impacting the integrity of the gut barrier tandfonline.comtandfonline.com.
However, direct evidence regarding this compound's effect on specific microbial translocation markers like plasma lipopolysaccharide (LPS) and soluble CD14 (sCD14) has been mixed. Some studies, such as the COSTOP trial immunology substudy, found no significant change in these direct markers of microbial translocation despite observing reduced systemic inflammation oup.comnih.gov. Conversely, other research suggests that this compound, in conjunction with antiretroviral therapy, has shown a reduction in microbial translocation markers like LPS-binding proteins (LBP) and sCD14 in HIV-infected individuals researchgate.net. This indicates that while this compound clearly influences gut-related inflammatory pathways, its direct impact on the translocation of bacterial products into the bloodstream may vary or be mediated through complex indirect mechanisms.
Anti-Inflammatory Benefits in Systemic Inflammatory States (e.g., HIV infection)
The immunomodulatory effects of this compound translate into tangible anti-inflammatory benefits in systemic inflammatory states, most notably in HIV infection. Systemic inflammation is a critical independent predictor of morbidity and mortality in people living with HIV qmul.ac.uknih.gov. Long-term this compound prophylaxis has been consistently shown to reduce systemic inflammation in HIV-infected individuals, including children and adults nih.govnih.govqmul.ac.ukoup.comnih.gov.
Data from randomized controlled trials, such as the ARROW and COSTOP trials conducted in sub-Saharan Africa, demonstrate that individuals continuing this compound prophylaxis exhibit significantly lower levels of plasma inflammatory markers like CRP and IL-6 nih.govnih.govoup.comnih.gov. These benefits are observed even in settings with high rates of antimicrobial resistance to this compound, underscoring the importance of its non-antibiotic, anti-inflammatory mechanisms qmul.ac.uknih.govqmul.ac.uktandfonline.com.
Beyond HIV, this compound has also shown clinical benefits due to its anti-inflammatory properties in other conditions, including rheumatoid arthritis and granulomatosis with polyangiitis qmul.ac.uknih.gov. The sustained clinical advantages of this compound in HIV infection are likely due to a synergistic interplay between its antibiotic effects on the gut microbiome and its direct anti-inflammatory actions on immune cells and gut epithelial cells nih.govnih.govqmul.ac.uktandfonline.com. This multifaceted action provides a compelling rationale for its continued and expanded use in populations affected by chronic inflammatory conditions.
Clinical Research and Therapeutic Applications of Co Trimoxazole in Specific Pathologies
Prophylaxis and Treatment of Pneumocystis jirovecii Pneumonia (PJP)
Pneumocystis jirovecii Pneumonia (PJP) remains a significant opportunistic infection, especially in immunocompromised individuals. Co-Trimoxazole is a cornerstone in both the prevention and treatment of this severe condition.
This compound prophylaxis has shown substantial benefits in reducing morbidity and mortality among HIV-infected and HIV-exposed children and adults.
A systematic review evaluating the efficacy of this compound in preventing PJP among HIV-exposed and infected children found beneficial effects, including a reduction in mortality. Specifically, the review indicated that this compound could lead to 72 fewer deaths per 1000 children compared to a placebo. It also significantly reduced hospital admissions (p-value of 0.008).
In HIV-positive adults not yet receiving antiretroviral therapy (ART), a Cochrane Review, which included three randomized controlled trials, demonstrated that this compound prophylaxis reduced the risk of death by almost one-third. This beneficial effect was observed across both early (CD4 >200 cells/µl) and advanced (CD4 <200 cells/µl) disease stages. The review also noted significant reductions in hospital admissions and the incidence of bacterial, parasitic, and PJP infections.
A randomized placebo-controlled trial in Zambia involving 541 HIV-positive children, in an area with high in vitro resistance to this compound, showed that daily this compound significantly reduced mortality by 33% (Relative Risk (RR) 0.67; 95% Confidence Interval (CI) 0.53 - 0.85) and hospital admission rates by 23% (RR 0.77; 95% CI 0.62 - 0.95). The effectiveness was consistent across all ages and CD4 counts over a median follow-up of 20 months.
However, a retrospective study conducted in Thailand from 2010 to 2019 among people living with HIV (PLWH) with baseline CD4 counts <200 cells/mm³ found no significant difference in the prevalence of PJP after cART initiation between those who received this compound prophylaxis (0.8%) and those who did not (1.0%) (p=1.00). The all-cause mortality rate in the this compound group was 3.2%, while no deaths occurred in the control group. This study suggests that primary PJP prophylaxis in all PLWH with CD4 counts <200 cells/mm³ might not be universally necessary in the era of highly effective cART, warranting reconsideration of guidelines.
Table 1: Efficacy of this compound Prophylaxis in HIV-Infected/Exposed Individuals
| Study Population | Outcome Measure | Effect of this compound | Statistical Significance / Data | Source |
| HIV-exposed and infected children | Reduction in mortality | 72 fewer deaths per 1000 children compared to placebo | Absolute 95% CI | |
| HIV-exposed and infected children | Reduction in hospital admissions | Significant reduction | p-value of 0.008 | |
| HIV-positive adults (not on ART) | Reduction in risk of death | Reduced by almost one-third | Cochrane Review, 3 RCTs | |
| HIV-positive adults (not on ART) | Reduction in hospital admissions | Significantly reduced | Cochrane Review | |
| HIV-positive adults (not on ART) | Reduction in bacterial, parasitic, PJP infections | Significantly reduced | Cochrane Review | |
| HIV-positive children (Zambia) | Mortality reduction | 33% (RR 0.67; 95% CI 0.53 - 0.85) | Randomized placebo-controlled trial | |
| HIV-positive children (Zambia) | Hospital admission rates reduction | 23% (RR 0.77; 95% CI 0.62 - 0.95) | Randomized placebo-controlled trial | |
| PLWH (on cART, baseline CD4 <200) | PJP prevalence | 0.8% vs 1.0% (no significant difference) | p=1.00 |
The incidence of PJP has increased in patients with systemic autoimmune rheumatic diseases (SARD), particularly those receiving immunosuppressive therapy and glucocorticoids.
A systematic review evaluated the efficacy of this compound prophylaxis against PJP in adult SARD patients receiving immunosuppressive therapies. The review, which included two randomized controlled trials and six observational studies, found consistent results regarding this compound's efficacy, especially in patients receiving glucocorticoid doses greater than 20 mg/day.
Prophylaxis with this compound is recommended for SARD patients continuously treated with glucocorticoids (≥20 mg/day). A Cochrane review indicated that this compound was associated with an 85% reduction in PJP occurrence and an 83% reduction in PJP-related mortality in non-HIV immunocompromised patients.
In a retrospective study of pemphigus patients treated with rituximab, the incidence of PJP was significantly higher in patients not receiving prophylactic this compound (8.6%) compared to those who did (0%) (p = 0.012).
Table 2: Efficacy of this compound Prophylaxis in SARD Patients
| Study Population | Outcome Measure | Effect of this compound | Statistical Significance / Data | Source |
| SARD patients on immunosuppressive therapy (especially GC >20mg/day) | Prevention of PJP | Consistent efficacy | Systematic review (2 RCTs, 6 observational studies) | |
| Non-HIV immunocompromised patients | PJP occurrence reduction | 85% reduction | Cochrane review | |
| Non-HIV immunocompromised patients | PJP-related mortality reduction | 83% reduction | Cochrane review | |
| P |
Mechanisms of Co Trimoxazole Associated Adverse Drug Reactions: Research Perspectives
Mechanisms of Hypoglycemia Induction
Structural Similarities and Effects on Pancreatic Beta-Cell Function
Co-trimoxazole-induced hypoglycemia is primarily attributed to the sulfamethoxazole (B1682508) component of the drug. nih.govtg.org.au Research has established a significant structural similarity between sulfamethoxazole and sulfonylurea drugs, a class of medications used to treat type 2 diabetes by increasing insulin secretion. tg.org.aunih.gov Both sulfamethoxazole and sulfonylureas are derivatives of sulfanilamide. nih.gov This structural analogy allows sulfamethoxazole to act as an insulin secretagogue. nih.govoup.com
The proposed mechanism involves the binding of sulfamethoxazole to ATP-sensitive potassium (KATP) channels on the surface of pancreatic beta-cells. physiology.orgnih.govresearchgate.net The KATP channel is a key regulator of insulin secretion. nih.govresearchgate.net By binding to these channels, sulfamethoxazole mimics the action of sulfonylureas, causing the channels to close. physiology.orgnih.gov This closure leads to depolarization of the beta-cell membrane, which in turn opens voltage-gated calcium channels. nih.gov The subsequent influx of calcium into the cell triggers the exocytosis of insulin-containing granules, resulting in an increased release of insulin into the bloodstream. physiology.orgacpjournals.org This surge in insulin, independent of blood glucose levels, can lead to hypoglycemia. nih.govacpjournals.org
Studies have consistently shown elevated or inappropriately normal levels of serum insulin and C-peptide during episodes of this compound-induced hypoglycemia, supporting the hypothesis of hyperinsulinemia secondary to beta-cell stimulation. nih.govnih.gov This sulfonylurea-like effect is considered the primary mechanism behind this adverse drug reaction. nih.govoup.com
Contributing Factors and Risk Stratification Research
While the sulfonylurea-like effect of sulfamethoxazole is the underlying mechanism, research has identified several contributing factors that increase a patient's risk of developing hypoglycemia. These factors are crucial for risk stratification and prevention.
One of the most significant risk factors is renal impairment. nih.govnih.govoup.com Since this compound is primarily excreted by the kidneys, reduced renal function can lead to drug accumulation, increasing its half-life and potentiating its hypoglycemic effect. oup.comacpjournals.org Studies have shown that a vast majority of patients who experience this adverse effect have some degree of renal insufficiency. nih.gov
Other identified risk factors include:
Older age: Elderly patients may be more susceptible due to age-related declines in renal function and other comorbidities. nih.gov
Malnutrition or prolonged fasting: These conditions can deplete glycogen stores, making individuals more vulnerable to hypoglycemia. nih.govunmc.edu
High dosage: The risk of hypoglycemia appears to be dose-related. karger.com
Drug interactions: Concomitant use of other drugs that can lower blood glucose, such as other sulfonamides or angiotensin-converting enzyme (ACE) inhibitors, can increase the risk. nih.govoup.com
Underlying conditions: Patients with acquired immunodeficiency syndrome (AIDS) have also been identified as a high-risk population. nih.gov
Interactive Data Table: Risk Factors for this compound-Induced Hypoglycemia
| Risk Factor | Supporting Evidence |
|---|---|
| Renal Impairment | Strongest risk factor due to decreased drug excretion. nih.govnih.gov |
| Older Age | Increased susceptibility due to potential for reduced renal function. nih.gov |
| Malnutrition | Depleted glycogen stores increase vulnerability. nih.govunmc.edu |
| High Dosage | Dose-dependent effect on hypoglycemia induction. karger.com |
| Drug Interactions | Increased risk with concurrent use of other hypoglycemic agents. nih.govoup.com |
Immunologically-Mediated Hematological Toxicities
Pathogenesis of Thrombocytopenia
This compound can induce immune-mediated thrombocytopenia, a condition characterized by a rapid and severe decrease in platelet count. tg.org.aunih.gov The primary mechanism is the formation of drug-dependent antibodies. nih.govresearchgate.netnih.gov In this process, either sulfamethoxazole or trimethoprim (B1683648) acts as a hapten, binding to platelet surface glycoproteins. tg.org.aukarger.com This drug-platelet complex is then recognized as foreign by the immune system, triggering the production of antibodies (primarily IgG). researchgate.net
These antibodies bind specifically to the drug-platelet complex, leading to the rapid destruction of platelets by the reticuloendothelial system, particularly in the spleen. nih.gov The onset of thrombocytopenia can be abrupt, often occurring within hours in previously sensitized individuals or after about a week in those taking the drug for the first time. tg.org.au A bone marrow examination in these cases typically reveals a normal or increased number of megakaryocytes, indicating that the issue is one of peripheral platelet destruction rather than suppressed production. tg.org.au
Mechanisms of Neutropenia and Anemia
Neutropenia: Idiosyncratic drug-induced neutropenia (IDIN) is a rare but serious adverse effect of this compound. unmc.edumdpi.com The proposed mechanism is also immune-mediated. oup.comunmc.edu It is believed that the drug or its metabolites can act as a hapten, forming a complex with proteins on the surface of neutrophils. mdpi.com This leads to the formation of drug-dependent antibodies that bind to these neutrophil-drug complexes, resulting in the destruction of neutrophils. mdpi.com This can lead to a severe reduction in the absolute neutrophil count, increasing the risk of serious infections. unmc.edu
Anemia: this compound can lead to anemia through several mechanisms, with megaloblastic anemia being a notable concern. nih.govnih.govacpjournals.org This is primarily due to the trimethoprim component, which inhibits dihydrofolate reductase, an enzyme crucial for the conversion of dihydrofolic acid to its active form, tetrahydrofolic acid. physiology.orgresearchgate.netggcmedicines.org.uk While trimethoprim has a much higher affinity for the bacterial enzyme, it can still affect the human enzyme, particularly at high doses or in patients with pre-existing folate deficiency. researchgate.netggcmedicines.org.uk This interference with folate metabolism impairs DNA synthesis, leading to the development of megaloblastic changes in the bone marrow and subsequent anemia. nih.govacpjournals.org
In some cases, this compound can also induce hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. ggcmedicines.org.uknih.gov The sulfamethoxazole component is thought to be responsible for this reaction. nih.gov Additionally, drug-induced autoimmune hemolytic anemia has been reported, where antibodies are formed against red blood cell membrane antigens in the presence of the drug. patsnap.com
Interactive Data Table: Mechanisms of this compound-Induced Hematological Toxicities
| Hematological Toxicity | Primary Mechanism | Component Responsible |
|---|---|---|
| Thrombocytopenia | Formation of drug-dependent anti-platelet antibodies. nih.govnih.gov | Sulfamethoxazole or Trimethoprim tg.org.aukarger.com |
| Neutropenia | Hapten-induced antibody formation against neutrophils. mdpi.com | Not specified |
| Megaloblastic Anemia | Inhibition of dihydrofolate reductase, leading to impaired DNA synthesis. physiology.orgresearchgate.net | Trimethoprim ggcmedicines.org.uk |
| Hemolytic Anemia | Oxidative stress in G6PD deficient individuals; autoimmune reaction. ggcmedicines.org.uknih.govpatsnap.com | Sulfamethoxazole nih.gov |
Renal Impairment and Electrolyte Disturbances: Research on Hyperkalemia Mechanisms
The trimethoprim component of this compound is known to cause renal impairment and, most notably, hyperkalemia. nih.govtg.org.au The mechanism underlying trimethoprim-induced hyperkalemia is well-researched and involves its effect on the distal nephron of the kidney. nih.govnih.govacpjournals.org
Trimethoprim has a structural similarity to the potassium-sparing diuretic amiloride. nih.govtg.org.au Like amiloride, trimethoprim acts as a competitive inhibitor of the epithelial sodium channel (ENaC) in the apical membrane of the distal renal tubules and collecting ducts. nih.govacpjournals.orgkarger.comresearchgate.net The ENaC is responsible for the reabsorption of sodium from the tubular fluid into the cells. patsnap.com
By blocking these sodium channels, trimethoprim reduces the reabsorption of sodium, which in turn decreases the lumen-negative transepithelial potential difference. nih.govacpjournals.org This electrical gradient is the primary driving force for the secretion of potassium into the tubular fluid. acpjournals.org With a reduced electrical gradient, potassium secretion is inhibited, leading to potassium retention and an increase in serum potassium levels (hyperkalemia). nih.govnih.gov This effect is dose-dependent and is more pronounced in patients with underlying renal impairment, as reduced glomerular filtration can further impair potassium excretion. nih.govkarger.com
In addition to hyperkalemia, trimethoprim can also competitively inhibit the tubular secretion of creatinine (B1669602) via the organic cation transporter 2 (OCT2), leading to an increase in serum creatinine that may not reflect a true decrease in glomerular filtration rate. tg.org.auresearchgate.netggcmedicines.org.uk However, true acute kidney injury, such as acute interstitial nephritis and acute tubular necrosis, has also been reported with this compound use. oup.comresearchgate.netoup.com
Molecular and Cellular Basis of Dermatological Reactions
This compound, a combination of sulfamethoxazole and trimethoprim, is associated with a range of dermatological adverse drug reactions (ADRs), from mild maculopapular eruptions to life-threatening severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). dermnetnz.orgnih.govdrugs.com Research into the mechanisms underlying these reactions reveals a complex interplay between drug metabolism, the immune system, and genetic predispositions.
The prevailing hypothesis for many this compound-induced skin reactions centers on the bioactivation of the constituent drugs into reactive metabolites. nih.gov These metabolites can then trigger a cascade of immunological events, leading to the clinical manifestations of dermatological ADRs.
Role of Reactive Metabolites
The dermatological ADRs associated with this compound are often attributed to the sulfamethoxazole component. nih.govnih.gov Sulfamethoxazole can be metabolized by cytochrome P450 enzymes in the liver and peroxidases in keratinocytes into a reactive hydroxylamine metabolite. uiowa.edu This hydroxylamine can be further oxidized to a nitroso metabolite. nih.gov Both the hydroxylamine and nitroso metabolites are chemically reactive and can covalently bind to cellular proteins, forming drug-protein adducts. nih.govuiowa.edu These modified proteins are recognized as foreign antigens (haptens) by the immune system, initiating a specific immune response. uiowa.eduresearchgate.net
While sulfamethoxazole is frequently implicated, trimethoprim can also independently cause skin rashes. dermnetnz.orgnih.gov Research suggests that trimethoprim-induced skin reactions may also involve the formation of reactive metabolites. nih.govresearcher.lifenih.gov One proposed metabolite is the sulfate conjugate of α-hydroxytrimethoprim. nih.govresearcher.lifenih.gov Studies have shown that α-hydroxytrimethoprim itself has sufficient reactivity to covalently bind to proteins in the skin, potentially triggering an immune response. nih.govnih.gov
Immune System Activation
The formation of drug-protein adducts is a critical initiating step. These neoantigens are processed by antigen-presenting cells (APCs) in the skin, such as Langerhans cells. The APCs then present the antigens to T-lymphocytes, leading to their activation and proliferation. This process triggers a type IV hypersensitivity reaction. nih.gov
In severe reactions like SJS and TEN, the immune response is particularly aggressive. It is thought to involve a significant immunological process mediated by cytotoxic T-lymphocytes (CTLs) and natural killer (NK) cells. nih.govnih.gov These cells release cytotoxic proteins, such as granulysin, which target and induce widespread apoptosis (programmed cell death) of keratinocytes, the main cells of the epidermis. nih.gov This extensive cell death leads to the characteristic detachment of the epidermis from the dermis seen in SJS and TEN. nih.govijrrjournal.com Furthermore, reactive oxygen species generated during the autooxidation of hydroxylamine metabolites can act as "danger signals," further activating APCs and amplifying the immune cascade. uiowa.edu
Genetic Predisposition
A significant research perspective in this compound-associated dermatological reactions is the role of genetic susceptibility. Specific Human Leukocyte Antigen (HLA) alleles have been identified as strong risk factors for developing these adverse reactions. The HLA system is crucial for the immune system's ability to distinguish self from non-self. Certain HLA variants may be more efficient at presenting this compound or its metabolites to T-cells, leading to a higher risk of an immune reaction.
Recent studies have identified several HLA alleles associated with different types of this compound-induced cutaneous reactions. nih.gov For instance, HLA-B*13:01 has been identified as a significant genetic factor for this compound-induced SCARs in Asian populations. researchgate.net This genetic link underscores why these severe reactions are idiosyncratic, affecting only a small subset of individuals exposed to the drug.
Below are tables summarizing the key molecular players and genetic associations in this compound-induced dermatological reactions.
Table 1: Key Molecular and Cellular Mediators in this compound Dermatological Reactions
| Category | Mediator | Role in Dermatological Reaction |
|---|---|---|
| Drug Components | Sulfamethoxazole | Parent drug, metabolized into reactive intermediates. nih.govuiowa.edu |
| Trimethoprim | Can independently cause skin reactions, likely via reactive metabolites. nih.govresearcher.lifenih.gov | |
| Reactive Metabolites | Sulfamethoxazole-hydroxylamine | Binds covalently to proteins, forming haptens that initiate an immune response. nih.govuiowa.edu |
| Sulfamethoxazole-nitroso | A further oxidation product of the hydroxylamine, also highly reactive with proteins. nih.gov | |
| α-hydroxytrimethoprim | A metabolite of trimethoprim that can bind to skin proteins. nih.govnih.gov | |
| Immune Cells | Antigen-Presenting Cells (APCs) | Process and present drug-related antigens to T-cells. uiowa.edu |
| Cytotoxic T-Lymphocytes (CTLs) | Activated by APCs; release cytotoxic granules that kill keratinocytes in SCARs. nih.govnih.gov | |
| Natural Killer (NK) Cells | Contribute to keratinocyte apoptosis in SJS/TEN. nih.govnih.gov | |
| Effector Molecules | Granulysin | A cytotoxic protein released by CTLs and NK cells that induces widespread keratinocyte death. nih.gov |
Table 2: HLA Alleles Associated with this compound-Induced Cutaneous Adverse Reactions
| HLA Allele | Associated Reaction Type | Population Studied |
|---|---|---|
| HLA-B*13:01 | Severe Cutaneous Adverse Reactions (SCARs) | Asian populations researchgate.net |
| HLA-B*38:02 | Stevens-Johnson Syndrome (SJS) | General nih.govnih.gov |
| HLA-A*11:01 | Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) | General nih.gov |
| HLA-DRB1*12:01 | Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) | General nih.gov |
Analytical Methodologies for Co Trimoxazole Research
High-Performance Liquid Chromatography (HPLC) for Quantification in Biological Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of trimethoprim (B1683648) (TMP) and sulfamethoxazole (B1682508) (SMX) in various biological matrices, including plasma and urine. nih.gov This method offers the requisite sensitivity and precision for pharmacokinetic studies. scirp.orgwho.int
A common approach involves reversed-phase chromatography. scirp.org Separation of the compounds is typically achieved on a C8 or C18 column. scirp.orgnih.gov The mobile phase often consists of a mixture of a buffer solution (like potassium hydrogen phosphate (B84403) or sodium phosphate), and organic solvents such as acetonitrile (B52724) and methanol (B129727). nih.govunilag.edu.ng The pH of the mobile phase is a critical parameter that is carefully adjusted to ensure optimal separation. nih.gov
Detection is frequently performed using an ultraviolet (UV) detector at a wavelength where both compounds exhibit significant absorbance, with wavelengths around 225 nm, 240 nm, and 260 nm being reported. scirp.orgunilag.edu.ngresearchgate.net Sample preparation for biological matrices like plasma typically involves a protein precipitation step, often using agents like perchloric acid or acetonitrile, followed by centrifugation to separate the precipitated proteins before injecting the supernatant into the HPLC system. scirp.orgresearchgate.net
The performance of these HPLC methods is demonstrated by their validation parameters. For instance, calibration curves have been shown to be linear over specific concentration ranges, such as 0.25 to 5 μg/ml for trimethoprim and 5 to 100 μg/ml for sulfamethoxazole. scirp.org The limits of quantification are crucial for determining the lowest concentration that can be reliably measured, with reported values in plasma being as low as 10 ng/mL for TMP and 50 ng/mL for SMX. nih.gov
Table 1: Examples of HPLC Method Parameters for Co-Trimoxazole Quantification
| Parameter | Study 1 | Study 2 | Study 3 |
|---|---|---|---|
| Matrix | Plasma | Plasma | Plasma |
| Column | XBridge C18 (150 x 4.6 mm, 5 µm) scirp.org | C8 (250 x 4.6 mm, 5 µm) nih.gov | C18 (250 mm x 4.6 mm, 5 μm) researchgate.net |
| Mobile Phase | Phosphate buffer (0.1 M), acetonitrile, methanol (65:20:15) scirp.org | Potassium hydrogen phosphate, acetonitrile, methanol, water (pH 6.2) nih.gov | Acetonitrile, water, triethylamine (B128534) (20:80:0.1 v/v, pH 5.9) researchgate.net |
| Flow Rate | 1.0 ml/min scirp.org | 1.0 mL/min nih.gov | 1.0 ml/min researchgate.net |
| Detection (UV) | 225 nm scirp.org | Max plot technique nih.gov | 240 nm researchgate.net |
| TMP Linear Range | 0.25 - 5 μg/ml scirp.org | Not specified | Not specified |
| SMX Linear Range | 5 - 100 μg/ml scirp.org | Not specified | Not specified |
| TMP LOQ | 0.25 μg/ml scirp.org | 10 ng/mL nih.gov | 150 ng/mL researchgate.net |
| SMX LOQ | 5 μg/ml scirp.org | 50 ng/mL nih.gov | 750 ng/mL researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Component Analysis
For a more sensitive and comprehensive analysis of this compound and its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique offers significant advantages over HPLC with UV detection, including increased sensitivity and shorter analysis times. researchgate.net
LC-MS/MS methods have been developed for the simultaneous quantification of trimethoprim, sulfamethoxazole, and its major metabolite, N4-acetylsulfamethoxazole, in biological fluids. nih.govnih.gov The chromatographic separation is often performed using a C8 or C18 column with a gradient mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile. nih.gov
The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI) mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. researchgate.net This highly selective detection method minimizes interference from other components in the biological matrix. researchgate.net The total run time for an LC-MS/MS analysis can be as short as 2.5 to 3 minutes per sample, which is a significant improvement over the longer run times often required for HPLC-UV methods. nih.govresearchgate.net
Table 2: Comparison of HPLC-UV and LC-MS/MS for this compound Analysis
| Feature | HPLC-UV | LC-MS/MS |
|---|---|---|
| Sensitivity | Lower | Approximately six times more sensitive than UV detection researchgate.net |
| Analysis Time | Longer (e.g., 18.0 min per sample) researchgate.net | Shorter (e.g., 2.5 min per sample) researchgate.net |
| Selectivity | Good | Excellent, due to MRM |
| Metabolite Analysis | Possible, but may be less sensitive nih.gov | Well-suited for simultaneous analysis of parent drug and metabolites nih.gov |
| Ruggedness | Good | More rugged researchgate.net |
Method Validation for Accuracy, Precision, Selectivity, and Stability in Research Settings
The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of research data. fda.gov For this compound, analytical methods are validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govfda.gov The key parameters assessed during method validation include accuracy, precision, selectivity, and stability. nih.gov
Accuracy is determined by comparing the measured concentration to a known true concentration and is often expressed as the percentage recovery. researchgate.net For this compound assays, recovery values are typically expected to be within a certain percentage of the nominal value. ui.ac.id
Precision refers to the closeness of repeated measurements and is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria generally being within 15%. scirp.org
Selectivity is the ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample, such as endogenous substances or metabolites. nih.gov
Stability of the analytes in the biological matrix is assessed under various conditions that mimic sample handling and storage, including short-term bench-top stability, long-term storage stability, and freeze-thaw stability. ingentaconnect.com
Linearity and the lower limit of quantification (LLOQ) are also critical validation parameters. researchgate.net Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scirp.org The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. researchgate.net
In Vitro Susceptibility Testing Methodologies in Resistance Research
In vitro susceptibility testing is fundamental in resistance research to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial isolates. nih.gov Several methodologies are employed for this purpose.
The disk diffusion method is a widely used qualitative or semi-quantitative technique. bmj.com It involves placing paper disks impregnated with a specific amount of trimethoprim and sulfamethoxazole onto an agar (B569324) plate inoculated with the test organism. thermofisher.com After incubation, the diameter of the zone of inhibition around the disk is measured. A key consideration in this compound testing is whether to use a single combined disk or separate disks for trimethoprim and sulfamethoxazole. bmj.comnih.gov Using separate disks allows for the observation of synergy between the two components, which is not possible with a single combined disk. nih.govasm.org
Broth microdilution is a quantitative method used to determine the MIC. nih.gov It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism after incubation.
The E-test is a quantitative method that utilizes a plastic strip with a predefined gradient of antibiotic concentrations. biomerieux.com The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. nih.gov The MIC is read where the edge of the inhibition ellipse intersects the scale on the strip. himedialabs.com E-test strips for this compound are available with varying MIC ranges, allowing for the testing of both susceptible and resistant strains. himedialabs.comhimedialabs.com
Table 3: Overview of In Vitro Susceptibility Testing Methods for this compound
| Method | Principle | Information Obtained | Key Considerations |
|---|---|---|---|
| Disk Diffusion | Diffusion of antibiotic from a paper disk into agar, inhibiting bacterial growth. bmj.com | Qualitative (susceptible, intermediate, resistant) based on zone diameter. | Use of separate TMP and SMX disks is recommended to assess synergy. nih.gov |
| Broth Microdilution | Serial dilution of antibiotic in broth to find the lowest concentration inhibiting growth. nih.gov | Quantitative (MIC value). | Considered a reference method for MIC determination. |
| E-test | A predefined gradient of antibiotic on a plastic strip creates an elliptical zone of inhibition on agar. biomerieux.com | Quantitative (MIC value). nih.gov | Provides a direct reading of the MIC from a scale on the strip. himedialabs.com |
Epidemiological Studies of Co Trimoxazole Resistance
Geographical and Temporal Trends in Resistance Prevalence
The prevalence of co-trimoxazole resistance exhibits significant variation based on geographical location and has shown dynamic changes over time. High rates of resistance are frequently reported in developing countries, where the drug may be more readily available and its use less regulated.
A systematic review and meta-analysis in Iran, covering studies from 1992 to 2015, revealed that resistance to this compound in uropathogens was widespread, with rates varying from 22% in Arak to as high as 88% in Ahvaz. southcentre.int In a study conducted in Hong Kong, the non-susceptibility of community-onset Escherichia coli to this compound showed a decreasing trend from 39.2% in 2016 to 30.9% in 2022. chp.gov.hk Conversely, a study in Wales reported a general decrease in this compound resistance in E. coli from 2016 to 2022, followed by a small increase to 33.8% in 2023. nhs.wales
In Ethiopia, a meta-analysis of studies conducted between 2011 and 2023 among HIV-infected individuals found a pooled this compound resistance prevalence of 61.73%. plos.org The prevalence showed some fluctuation over time, with the highest rates observed between 2011 and 2015 (74.74%). plos.org A study in Bangladesh focusing on Salmonella Typhi from 1999 to 2022 observed a decline in this compound resistance, which correlated with a decrease in its consumption. plos.orgnih.gov
These examples highlight the diverse and evolving nature of this compound resistance globally, influenced by local prescribing practices, public health interventions, and the specific pathogens circulating in a given area.
Resistance Patterns in Key Pathogens (e.g., Escherichia coli, Klebsiella, Staphylococcus)
Resistance to this compound is a significant issue across a range of clinically important bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
Escherichia coli , a common cause of urinary tract infections (UTIs), often exhibits high levels of this compound resistance. In a study in Iran, the prevalence of this compound resistance in E. coli causing UTIs was found to be 62%. southcentre.intbrieflands.com A study in Switzerland from 2009 to 2016 also noted that resistance to this compound in E. coli from urinary isolates was over 20% for the entire study period. smw.ch The World Health Organization (WHO) reported in 2022 that for UTIs caused by E. coli, one in five cases showed reduced susceptibility to standard antibiotics including this compound in 2020. who.int However, a study in London from 2002 to 2014 found that despite a significant decrease in this compound use, resistance rates in E. coli blood isolates remained high and did not show a clear downward trend. researchgate.net
Klebsiella pneumoniae also demonstrates notable resistance to this compound. In the Iranian study on uropathogens, the resistance prevalence in Klebsiella was 54%. southcentre.intbrieflands.com A study in Azerbaijan, Iran, on clinical isolates of K. pneumoniae found that 70% of isolates were resistant to this compound. nih.gov In contrast, a study from Switzerland reported low resistance of K. pneumoniae to this compound (<11%) in urinary isolates between 2009 and 2016. smw.ch
Staphylococcus aureus , including methicillin-resistant S. aureus (MRSA), also shows variable resistance to this compound. A study in an Israeli hospital from 1988 to 1997 observed a significant increase in susceptibility of bloodstream MRSA isolates to this compound, from 31% in 1988 to 92% in 1997, which coincided with a decrease in the drug's use. nih.gov In Mozambique, a study on S. aureus bacteremia in children from 2001 to 2019 found that resistance to this compound increased between 2002 and 2013 (from 0% to 27%) and was not detected from 2014 onwards. frontiersin.org A recent cross-sectional study in the US using data from 2010 to 2019 found a significant increase in this compound resistance among MRSA isolates from outpatients, rising from 2.6% in 2010 to 9.2% in 2019. nih.gov
Table 1: this compound Resistance Rates in Key Pathogens across Different Studies
| Pathogen | Location | Year(s) of Study | Resistance Rate (%) | Source |
|---|---|---|---|---|
| Escherichia coli | Iran (UTI isolates) | 1992-2015 | 62 | southcentre.intbrieflands.com |
| Escherichia coli | Switzerland (Urinary isolates) | 2009-2016 | >20 | smw.ch |
| Escherichia coli | Global (UTI isolates) | 2020 | ~20 (reduced susceptibility) | who.int |
| Escherichia coli | Hong Kong (Community-onset) | 2022 | 30.9 | chp.gov.hk |
| Klebsiella pneumoniae | Iran (UTI isolates) | 1992-2015 | 54 | southcentre.intbrieflands.com |
| Klebsiella pneumoniae | Azerbaijan, Iran | 2019-2020 | 70 | nih.gov |
| Klebsiella pneumoniae | Switzerland (Urinary isolates) | 2009-2016 | <11 | smw.ch |
| Staphylococcus aureus (MRSA) | Israel (Bloodstream isolates) | 1997 | 8 (92% susceptibility) | nih.gov |
| Staphylococcus aureus | Mozambique (Bacteremia in children) | 2002-2013 | 0-27 | frontiersin.org |
| Staphylococcus aureus (MRSA) | USA (Outpatient isolates) | 2019 | 9.2 | nih.gov |
Correlation of Resistance with this compound Usage Patterns
A direct correlation between the consumption of this compound and the emergence of resistance is well-documented. The selective pressure exerted by the antibiotic favors the survival and proliferation of resistant strains.
A study in Bangladesh demonstrated a significant correlation between the decline in this compound consumption and the decreasing trend of resistance in Salmonella Typhi. plos.orgnih.gov The consumption of this compound dropped from 0.8 Defined Daily Doses (DDD) per 1,000 persons per day in 1999 to 0.1 DDD/1,000 persons/day in 2020. plos.org Similarly, a study in an Israeli hospital found that a progressive decrease in this compound usage from 28 daily doses per 1,000 hospital days in 1990 to 17 in 1997 was associated with a marked increase in the susceptibility of MRSA to the drug. nih.gov
In contrast, a study in a Tunisian teaching hospital from 2010 to 2022 noted that a decrease in the consumption of this compound was associated with an increase in resistance to third-generation cephalosporins in E. coli, suggesting complex interactions between the usage of different antibiotics and resistance patterns. mdpi.com A study in rural India among children aged 1-3 years did not find a statistically significant correlation between this compound consumption and resistance in commensal E. coli. nih.gov However, a study in a Nigerian teaching hospital observed that increased consumption of antibiotics like ciprofloxacin (B1669076) and ceftazidime (B193861) correlated with increased resistance rates, while this compound had the highest resistance rates despite being the least used. ajol.info
The widespread use of this compound for prophylaxis against opportunistic infections in HIV-infected individuals has also been linked to increased resistance. A study in Ethiopia found that HIV patients on this compound prophylaxis were more likely to be colonized with pneumococci resistant to the drug. plos.org Research in Zambia also indicated that this compound prophylaxis in HIV-infected children increased the carriage of this compound-resistant Streptococcus pneumoniae and Haemophilus influenzae. nih.gov
Table 2: Correlation between this compound Consumption and Resistance
| Location/Population | Pathogen | Observation | Source |
|---|---|---|---|
| Bangladesh | Salmonella Typhi | Decreased consumption correlated with decreased resistance. | plos.orgnih.gov |
| Israel (Hospital) | MRSA | Decreased usage was associated with increased susceptibility. | nih.gov |
| Tunisia (Hospital) | E. coli | Decreased this compound consumption was linked to increased resistance to other antibiotics. | mdpi.com |
| Ethiopia (HIV patients) | S. pneumoniae | Prophylactic use increased colonization with resistant strains. | plos.org |
| Zambia (HIV-infected children) | S. pneumoniae, H. influenzae | Prophylaxis increased carriage of resistant strains. | nih.gov |
Surveillance Methodologies and Public Health Implications
Effective surveillance of antimicrobial resistance (AMR) is crucial for monitoring trends, informing treatment guidelines, and developing public health interventions. The World Health Organization's Global Antimicrobial Resistance and Use Surveillance System (GLASS) provides a standardized approach for the collection, analysis, and sharing of AMR data. southcentre.int GLASS focuses on priority pathogens, including E. coli, K. pneumoniae, and S. aureus, and collects data on their susceptibility to key antibiotics, including this compound. southcentre.int
National and regional surveillance programs, such as those in Europe and India, play a vital role in gathering local data that can reveal specific resistance patterns. nih.govoup.com These systems often rely on routine data collection from clinical microbiology laboratories. flemingfund.org The methods typically involve the isolation of pathogens from clinical specimens, followed by antimicrobial susceptibility testing using standardized techniques like disk diffusion or determination of minimum inhibitory concentrations (MICs). nih.gov
The public health implications of this compound resistance are profound. The high prevalence of resistance limits the empirical use of this once-effective and affordable antibiotic for common infections like UTIs and respiratory tract infections. who.int This often necessitates the use of more expensive, and sometimes more toxic, alternative antibiotics, placing a greater burden on healthcare systems, particularly in resource-limited settings. who.int
Furthermore, the widespread resistance to this compound complicates the management of infections in vulnerable populations, such as HIV-infected individuals who rely on it for prophylaxis. plos.orgnih.gov The rise in resistance threatens the effectiveness of this life-saving preventive therapy. nih.gov The persistence of resistance genes in the bacterial population, even after a reduction in antibiotic consumption, underscores the long-term consequences of antibiotic use and the challenge of reversing resistance trends. researchgate.net Therefore, robust surveillance, coupled with antimicrobial stewardship programs to promote the prudent use of antibiotics, is essential to mitigate the impact of this compound resistance and preserve the efficacy of our antimicrobial arsenal.
Future Research Directions and Unanswered Questions for Co Trimoxazole
Novel Approaches to Elucidating Resistance Mechanisms
The increasing prevalence of co-trimoxazole resistance worldwide underscores the urgent need for innovative approaches to understand the underlying molecular mechanisms. nih.gov While the acquisition of genes conferring resistance to sulfamethoxazole (B1682508) (sul) and trimethoprim (B1683648) (dfrA) is a known primary mechanism, a deeper understanding of the genetic context and transmission dynamics is crucial. frontiersin.org
Future research will likely focus on:
Genomic and Metagenomic Analyses: High-throughput sequencing of resistant clinical isolates can identify novel resistance determinants and track the spread of resistance plasmids and transposons. frontiersin.orgoup.com Metagenomic studies of the gut microbiome can also shed light on the reservoir of resistance genes and the impact of this compound on microbial communities.
Transcriptomic and Proteomic Profiling: Comparing gene and protein expression profiles between susceptible and resistant strains under this compound exposure can reveal adaptive responses and previously uncharacterized resistance pathways.
Structural Biology: Elucidating the three-dimensional structures of mutant dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) enzymes can inform the design of new inhibitors that circumvent existing resistance mechanisms. nih.gov
A study on uropathogenic Escherichia coli identified various mobile genetic elements responsible for trimethoprim resistance, highlighting the diverse genetic strategies employed by bacteria to resist this compound. frontiersin.org Another study in Malawi identified a novel this compound resistance genotype in Streptococcus pneumoniae, suggesting that resistance mechanisms are continuing to evolve. nih.govlstmed.ac.uk
Mechanisms of this compound Resistance
| Mechanism | Description | Key Genes | References |
|---|---|---|---|
| Target Modification | Mutations in the chromosomal genes for DHPS and DHFR that reduce the binding affinity of sulfamethoxazole and trimethoprim, respectively. | folP, folA | nih.gov |
| Acquisition of Resistance Genes | Acquisition of mobile genetic elements (plasmids, transposons, integrons) carrying genes that encode for drug-resistant variants of DHPS and DHFR. | sul1, sul2, sul3, various dfr genes | frontiersin.org |
| Increased Drug Efflux | Overexpression of efflux pumps that actively transport the drug out of the bacterial cell. | - | - |
| Metabolic Bypass | Utilization of exogenous folate, thereby bypassing the need for de novo synthesis. | - | - |
Deeper Characterization of Immunomodulatory Pathways and Therapeutic Potential
Beyond its antimicrobial properties, this compound exhibits immunomodulatory and anti-inflammatory effects that are not yet fully understood. clinicaltrials.govnih.gov These properties may contribute to its clinical benefits in various conditions, including in HIV-infected individuals where it reduces morbidity and mortality beyond what would be expected from its antimicrobial activity alone. nih.govf1000research.comnih.gov
Key areas for future investigation include:
Cytokine Modulation: Further research is needed to delineate the precise mechanisms by which this compound inhibits the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). clinicaltrials.gov Understanding these pathways could open avenues for its use in inflammatory and autoimmune disorders.
Innate and Adaptive Immune Responses: Studies are required to determine the effects of this compound on various immune cells, including neutrophils, macrophages, and lymphocytes. nih.gov Research has suggested that this compound can directly suppress pro-inflammatory cytokine production by innate immune cells. nih.gov
Microbiome-Immune Axis: Investigating how this compound's impact on the gut microbiome influences systemic and mucosal immunity is a promising area of research. nih.govnih.gov
Clinical trials have explored the anti-inflammatory benefits of this compound in HIV-positive adults and children, with studies showing a reduction in inflammatory markers like C-reactive protein (CRP) and IL-6. nih.gov These findings suggest that this compound's clinical efficacy is, in part, due to its ability to modulate the immune system. nih.gov
Exploration of New Therapeutic Indications and Repurposing Strategies
The unique combination of antimicrobial and immunomodulatory properties of this compound makes it a candidate for repurposing for new therapeutic indications. nih.gov While its primary use is for bacterial infections, its potential in other diseases warrants further exploration. oup.comnih.govmedlineplus.gov
Potential new applications for this compound that require further clinical investigation include:
Autoimmune Diseases: Early studies have suggested potential benefits in conditions like rheumatoid arthritis and granulomatosis with polyangiitis, likely due to its anti-inflammatory effects. nih.govnih.gov
Viral Infections: The immunomodulatory effects of this compound have led to investigations into its potential role in managing the inflammatory response in severe viral infections, such as the cytokine storm observed in severe COVID-19. clinicaltrials.gov
Adjunctive Cancer Therapy: Some research has explored the potential of trimethoprim derivatives as anticancer agents, suggesting a novel area for future investigation. biomedpharmajournal.org
This compound is already established as a first-line treatment for Pneumocystis jirovecii pneumonia and for the treatment and prevention of toxoplasmosis, particularly in immunocompromised individuals. bmj.com
Potential and Established Therapeutic Indications for this compound Beyond Common Bacterial Infections
| Indication | Rationale for Use | Current Status of Evidence | References |
|---|---|---|---|
| Pneumocystis jirovecii Pneumonia (PJP) | Antimicrobial activity against P. jirovecii. | Established first-line treatment and prophylaxis. | bmj.com |
| Toxoplasmosis | Antiprotozoal activity against Toxoplasma gondii. | Established treatment and prophylaxis. | bmj.com |
| Nocardiosis | Antimicrobial activity against Nocardia species. | Established treatment option. | bmj.com |
| Rheumatoid Arthritis | Anti-inflammatory and immunomodulatory properties. | Limited, requires further investigation. | nih.gov |
| Granulomatosis with Polyangiitis | Anti-inflammatory and potential antimicrobial effects against triggers. | Some evidence of benefit. | nih.gov |
| Severe COVID-19 | Potential to mitigate cytokine storm through immunomodulation. | Investigational. | clinicaltrials.gov |
Development of Predictive Models for Clinical Efficacy and Adverse Events
To optimize this compound therapy, there is a need for robust predictive models that can help clinicians tailor treatment to individual patients. These models could help maximize efficacy while minimizing the risk of adverse events.
Future research in this area should focus on:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing more sophisticated PK/PD models can help predict therapeutic success based on drug concentrations and the minimum inhibitory concentration (MIC) of the infecting pathogen. nih.govasm.org
Machine Learning and Artificial Intelligence: Utilizing large clinical datasets, machine learning algorithms could identify complex patterns and predict patient outcomes and the likelihood of adverse drug reactions.
Biomarker Discovery: Identifying host or pathogen-derived biomarkers that correlate with treatment response or toxicity could lead to the development of companion diagnostics for this compound therapy.
Studies have utilized pharmacokinetic parameters to predict effective plasma concentrations of trimethoprim and sulfamethoxazole. asm.orgresearchgate.net More recently, a physiologically-based pharmacokinetic (PBPK) model of trimethoprim has been developed to predict drug-drug interactions. mdpi.com
Strategies for Overcoming Antimicrobial Resistance and Optimizing Stewardship
The rise of this compound resistance necessitates the implementation of effective antimicrobial stewardship programs to preserve its utility. who.int These programs aim to optimize antibiotic use by ensuring that the right drug is used for the right indication, at the right dose, and for the right duration. bpac.org.nz
Key strategies for future research and implementation include:
Combination Therapy: Investigating the synergistic effects of this compound with other antimicrobial agents could provide a strategy to overcome resistance.
Dose Optimization: Further studies are needed to determine the optimal dosing regimens for various infections and patient populations to maximize efficacy and minimize the selection of resistant bacteria. nih.govresearchgate.net
Stewardship Interventions: Research on the effectiveness of different stewardship interventions, such as formulary restrictions and educational programs, is crucial for promoting the appropriate use of this compound. mdpi.com The Scottish Antimicrobial Prescribing Group, for example, recommends considering the wider adoption of this compound as part of a broader strategy to limit the use of co-amoxiclav and quinolones. sapg.scot
Some healthcare systems have successfully incorporated this compound into their antimicrobial stewardship guidance to reduce reliance on broader-spectrum antibiotics. sapg.scot
Research into Novel Analogues and Combination Therapies
The development of novel analogues of sulfamethoxazole and trimethoprim, as well as new combination therapies, represents a promising avenue for overcoming resistance and expanding the therapeutic potential of this drug class.
Future research directions include:
Synthesis of Novel Analogues: The design and synthesis of new derivatives of sulfamethoxazole and trimethoprim could lead to compounds with improved activity against resistant strains or enhanced immunomodulatory properties. researchgate.netnih.gov
Hybrid Molecules: Creating hybrid molecules that combine the pharmacophores of this compound with other bioactive scaffolds could result in agents with dual mechanisms of action. tandfonline.com
New Combination Therapies: Exploring the synergistic activity of this compound with non-antibiotic compounds, such as efflux pump inhibitors or immunomodulatory agents, could enhance its efficacy. A new combination, co-trimazine (sulfadiazine and trimethoprim), has shown promising synergistic activity in urinary tract infections. nih.gov
Recent research has focused on developing novel derivatives of trimethoprim and sulfamethoxazole, with some new compounds showing potent activity against resistant bacteria and even potential anticancer properties. biomedpharmajournal.orgresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for designing comparative efficacy studies between co-trimoxazole and other antibiotics (e.g., ciprofloxacin) in bacterial infections?
- Use randomized controlled trials (RCTs) with double-blind protocols to minimize bias . Define primary endpoints such as mortality reduction, bacterial clearance rates, or adverse events. Stratify participants by clinical factors (e.g., CD4 count in HIV co-infection studies) to control for confounding variables . For example, in a tuberculosis-HIV co-infection trial, this compound reduced mortality with a hazard ratio of 0.79 (95% CI: 0.63–0.99) .
Q. How are pharmacopeial standards applied to evaluate the quality of this compound formulations in resource-limited settings?
- High-performance liquid chromatography (HPLC) is the gold standard for quantifying active pharmaceutical ingredients (APIs) like sulfamethoxazole (SMX) and trimethoprim (TMP). Fluorescence derivative spectroscopy (FDS) may serve as a cost-effective alternative for tablets but is unreliable for suspensions . Pharmacopeial limits (90–110% API content) should be enforced, as 60% of tablets and 40% of suspensions met these criteria in recent studies .
Q. What statistical approaches are essential for analyzing clinical trial data on this compound prophylaxis in immunocompromised populations?
- Use Cox regression models to assess time-to-event outcomes (e.g., mortality) and account for adherence variability. For example, a per-protocol analysis of HIV patients showed a hazard ratio of 0.65 (95% CI: 0.45–0.93) when adherence exceeded 90% . Logistic regression can identify predictors of adverse events, such as hypoglycemia in patients co-administered sulfonylureas .
Advanced Research Questions
Q. How can researchers determine the optimal timing for initiating this compound prophylaxis in HIV patients receiving antiretroviral therapy (ART)?
- Conduct cohort studies with longitudinal follow-up to evaluate mortality and opportunistic infection rates. The DART trial found no benefit in stopping prophylaxis after 1 year of ART, emphasizing sustained use in sub-Saharan Africa . Stratify analyses by CD4 count thresholds (e.g., <200 vs. ≥200 cells/μL) to identify subpopulations with differential benefits .
Q. What methodologies are used to assess the impact of this compound on gut microbiome disruption and antimicrobial resistance (AMR) in long-term prophylaxis?
- Combine metagenomic sequencing (for microbiome diversity) with antimicrobial susceptibility testing of pathogens like Streptococcus pneumoniae. Operational research should track AMR patterns in populations with high prophylaxis uptake, as recommended by WHO .
Q. How do drug-drug interactions between this compound and sulfonylureas influence hypoglycemia risk, and what statistical tools are used to quantify this?
- Retrospective cohort studies using logistic regression can adjust for confounders like renal function and dosing schedules. A study mapping prescription rates across U.S. hospital referral regions (HRRs) found significant geographic variability, highlighting the need for region-specific guidelines .
Q. What strategies resolve contradictory findings in meta-analyses evaluating this compound’s efficacy across diverse populations?
- Perform sensitivity analyses by excluding low-quality studies and subgroup analyses by region or patient characteristics. For example, subgrouping trials by antibiotic type (erythromycin vs. This compound) clarified heterogeneity in pneumonia treatment outcomes .
Q. How can researchers address adherence decay in long-term cohort studies on this compound prophylaxis?
- Implement pill-count audits and electronic monitoring systems. The DART trial reported declining adherence over time, necessitating per-protocol analyses to distinguish drug efficacy from real-world usage patterns .
Q. What regulatory considerations apply when designing multi-country studies on this compound formulations?
- Align protocols with national pharmacopeias (e.g., Ukraine’s State Register of Medicinal Products) and use content analysis of drug registries to identify regional manufacturing disparities. Ukrainian firms dominate this compound production in their market, underscoring the need for harmonized quality standards .
Methodological Recommendations
- Use PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure research questions .
- For pharmacokinetic studies, prioritize HPLC for API quantification and validate findings with mass spectrometry in contested cases .
- In observational studies, employ propensity score matching to reduce selection bias when comparing prophylaxis regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
